1,2-Diphenyl-1-butene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
[(Z)-1-phenylbut-1-en-2-yl]benzene |
InChI |
InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b15-13- |
InChI Key |
BBHBYGXZJZWYMF-SQFISAMPSA-N |
SMILES |
CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
CC/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1,2 Diphenyl 1 Butene and Analogues
Palladium-Catalyzed and Other Reactions
The dimerization of styrene (B11656) serves as a significant route to synthesize 1,3-diphenyl-1-butene, a structural isomer of 1,2-diphenyl-1-butene. This transformation is effectively catalyzed by palladium-Lewis acid systems. Research has shown that catalyst systems such as Pd(OAc)₂/Cu(OTf)₂ and Pd(OAc)₂/In(OTf)₃ are effective for this reaction. libretexts.org When conducted in an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate, these catalysts facilitate the dimerization of styrene at room temperature. libretexts.org
Another effective catalyst system involves the use of bis(β-diketonato)palladium complexes in conjunction with boron trifluoride etherate (BF₃OEt₂). researchgate.net This "phosphine-free" or "phosphine-modified" system demonstrates high efficiency and selectivity. For instance, with a Pd(acac)₂ + 2PR₃ + 7BF₃OEt₂ system, a turnover number of 75,000 moles of styrene per mole of palladium was achieved over 7 hours at 70°C, with a 93% selectivity for dimers. researchgate.net A key finding is that the dimers produced consist of up to 95% trans-1,3-diphenyl-1-butene. researchgate.net The catalytic activity and selectivity of these systems can be fine-tuned by adjusting reaction parameters. It is believed that palladium hydride complexes are the catalytically active species in this process. researchgate.net
| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature | Selectivity to Dimers | Key Finding |
| Pd(OAc)₂ | Cu(OTf)₂ | [BMIM][PF₆] | Room Temp. | High | Effective in ionic liquid |
| Pd(OAc)₂ | In(OTf)₃ | [BMIM][PF₆] | Room Temp. | High | Effective in ionic liquid |
| Pd(β-diketonate)₂ | BF₃OEt₂ | Not specified | 70°C | 93% | Up to 95% trans-1,3-diphenyl-1-butene |
| Pd(OAc)₂ | PR₃ + BF₃OEt₂ | Not specified | 80°C | 90% | Turnover number of 145,000 |
Cationic polymerization is a method of chain-growth polymerization where a cationic initiator causes an alkene monomer to become a reactive cation, which then reacts with subsequent monomers. wikipedia.org This process is generally effective for alkenes that contain electron-donating substituents, which can stabilize the resulting carbocation intermediate. libretexts.org Monomers such as styrene (PhCH=CH₂) are good candidates for cationic polymerization because the phenyl group can stabilize the carbocation through resonance. libretexts.org
Trans-1,3-diphenyl-1-butene possesses structural features conducive to cationic oligomerization. The presence of two phenyl groups, particularly the one directly attached to the double bond, provides significant resonance stabilization to a potential carbocation formed upon initiation by an acid. The general mechanism involves the protonation of the alkene by a strong acid or a Lewis acid/initiator system, generating a carbocation. This carbocation then acts as an electrophile, attacking the double bond of another monomer molecule to form a new, larger carbocation. This process repeats, leading to the formation of an oligomer or polymer. The reaction is sensitive to the solvent and counterion used, which affect the stability and reactivity of the propagating cationic chain. wikipedia.org
Hydroformylation, or the oxo process, is a critical industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of CO and H₂). While specific studies on the hydroformylation of this compound are not detailed, research on its internal alkene analogues, such as 1-butene (B85601) and 2-butene, provides insight into the reaction. Rhodium-based complexes are highly efficient catalysts for this transformation. rsc.orgrsc.org
For the hydroformylation of 1-butene, rhodium catalysts promoted by phosphine (B1218219) ligands are commonly used to achieve high activity and regioselectivity. rsc.orgosti.gov The reaction typically yields a mixture of linear (pentanal) and branched (2-methylbutanal) aldehydes. rsc.org The ratio of these products can be controlled by modifying reaction conditions and the ligand structure. For example, in the hydroformylation of a butene mixture, a rhodium catalyst with a porous organic copolymer ligand (CPOL-BP&P) demonstrated a high turnover frequency (TOF) of 11,200 h⁻¹ and a high linear-to-branched aldehyde ratio (l:b) of 62.2. osti.gov This indicates a strong preference for the formation of the linear aldehyde. The reaction conditions, including temperature, pressure, and catalyst-to-ligand ratio, significantly influence both the reaction rate and the product distribution. rsc.org
| Substrate | Catalyst System | Key Conditions | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) |
| 1-Butene | Rh/CPOL-BP&P | Heterogeneous | 62.2 | 11,200 h⁻¹ |
| 2-Butene | Rh/CPOL-BP&P | Heterogeneous | 55.8 | Not specified |
| Butene Mixture | Rh/CPOL-BP&P | Heterogeneous | 56.0 | Not specified |
| 1-Butene | Rh(acac)(CO)₂ / N-pyrrolylphosphine | 50-80°C, 4-10 bar | High regioselectivity | Not specified |
Analogues such as 1,2-diphenyl-1,3-butadiene and 1,1-diphenyl-1,3-butadiene undergo anionic polymerization to produce precursor polymers that can be subsequently cyclized into high-performance materials. wikipedia.orgutexas.edu The controllability of the anionic polymerization is dependent on the solvent and temperature. wikipedia.orgutexas.edu
In a mixed solvent system of cyclohexane (B81311) (CHX) and tetrahydrofuran (B95107) (THF) at room temperature, 1,2-diphenyl-1,3-butadiene can be quantitatively polymerized using n-butyllithium (n-BuLi) as an initiator. wikipedia.orgutexas.edu This process yields polymers with well-controlled molecular weights and narrow molecular weight distributions. wikipedia.orgutexas.edu Similarly, 1,1-diphenyl-1,3-butadiene undergoes anionic polymerization in THF at room temperature, achieving high monomer conversion (84 wt%). wikipedia.orgutexas.edu
These poly(diphenyl-butadiene) precursors are then subjected to a cationic cyclization reaction in the presence of a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H). wikipedia.orgutexas.edu This intramolecular cyclization transforms the polymer backbone, resulting in a material with a significantly higher glass transition temperature (Tg). The cyclized products exhibit Tg values ranging from approximately 170°C to 233°C, which are comparable to other cyclic hydrocarbon polymers known for their high thermal stability. wikipedia.orgutexas.edu
| Monomer | Initiator/Solvent | Polymerization Outcome | Cyclization Agent | Final Product Tg |
| 1,2-Diphenyl-1,3-butadiene | n-BuLi / CHX/THF | Controlled molecular weight, narrow distribution | CF₃SO₃H | ~170-233°C |
| 1,1-Diphenyl-1,3-butadiene | n-BuLi / THF | 84% conversion | CF₃SO₃H | ~170-233°C |
Advanced Characterization Techniques and Spectroscopic Analysis in Diphenylbutene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 1,2-Diphenyl-1-butene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound (C₁₆H₁₆), the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, the vinylic proton, and the protons of the ethyl group.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The ten protons on the two phenyl rings would typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the asymmetry of the molecule, these protons are not all chemically equivalent and may present as a complex multiplet. The vinylic proton (=CH-) is expected to resonate downfield due to the deshielding effect of the double bond and adjacent phenyl rings. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group will appear further upfield. The methylene protons would likely appear as a quartet due to coupling with the three methyl protons, while the methyl protons would appear as a triplet, coupling with the two methylene protons.
The stereochemistry of the double bond (E/Z isomers) significantly influences the chemical shift of the vinylic proton and adjacent groups. For example, in related stilbene-type structures, the vinylic protons of the Z-isomer can be influenced by the anisotropic effect of a nearby phenyl ring, causing a shift in their resonance compared to the E-isomer.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | - |
| Vinylic-H | 6.5 - 6.8 | Triplet | ~7.5 |
| Methylene-H (-CH₂-) | 2.4 - 2.7 | Quartet | ~7.5 |
| Methyl-H (-CH₃) | 0.9 - 1.2 | Triplet | ~7.5 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.
The spectrum would feature signals for the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the ethyl group, and the sp²-hybridized carbons of the two phenyl rings. The carbon atoms of the phenyl rings would typically appear in the δ 125-145 ppm region. The quaternary carbons (C-1, C-2, and the ipso-carbons of the phenyl rings) would generally have lower intensities compared to the protonated carbons. The olefinic carbons would also resonate in the downfield region, typically between δ 120-150 ppm. The carbons of the ethyl group (-CH₂- and -CH₃) would be found in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | 12 - 16 |
| Methylene (-CH₂-) | 28 - 33 |
| Aromatic C-H | 126 - 130 |
| Olefinic C-H | 125 - 135 |
| Aromatic C-ipso | 135 - 145 |
| Olefinic C-quaternary | 140 - 150 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the vinylic proton and the methylene protons of the ethyl group, and between the methylene protons and the methyl protons. This would confirm the presence and connectivity of the butene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal.
Mass Spectrometry for Structural Confirmation and Fragmentation Mechanism Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for ionizing polar, thermally labile, and large molecules directly from a solution. acs.orguobasrah.edu.iq It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.org For nonpolar hydrocarbons like this compound, ESI is not the conventional method of choice, as the molecule lacks easily ionizable functional groups (acidic or basic sites). rsc.org However, ionization can sometimes be achieved through the formation of adducts with metal cations (e.g., [M+Ag]⁺) or through charge-transfer processes, especially when coupled with liquid chromatography (LC-MS). In research involving derivatives of this compound that incorporate polar functional groups, ESI-MS becomes a highly relevant and powerful tool for analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₆H₁₆. nih.gov
The calculated exact mass for C₁₆H₁₆ is 208.12520 Da. An HRMS measurement yielding a mass value extremely close to this theoretical value would serve as definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
When coupled with techniques that induce fragmentation (e.g., electron ionization or collision-induced dissociation in tandem MS), HRMS can also be used to study fragmentation mechanisms. The high mass accuracy allows for the determination of the elemental composition of each fragment ion, providing valuable clues to the molecule's structure. Potential fragmentation pathways for this compound could involve the loss of an ethyl radical (•C₂H₅) or cleavage resulting in phenyl or tropylium (B1234903) cation fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile organic compounds. In the context of this compound, GC effectively separates it from reaction mixtures or impurities based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner.
The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The molecular ion peak for this compound (C₁₆H₁₆) appears at an m/z of approximately 208, confirming its molecular weight. nih.gov The fragmentation pattern is a molecular fingerprint that offers clues to the compound's structure. Common fragmentation pathways for compounds with alkyl and phenyl groups include the loss of small radicals and the formation of stable carbocations. whitman.edulibretexts.org For this compound, characteristic fragments would arise from the cleavage of the ethyl group or the phenyl substituents. The presence of a benzyl (B1604629) moiety often leads to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.
In addition to mass data, the retention time from the gas chromatography component is a key identifier. The Kovats retention index, a standardized measure, has been reported for this compound, aiding in its identification when analyzing complex mixtures. nih.gov
Table 1: Characteristic Mass Spectrometry Data for this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₆ | Basic chemical formula. nih.gov |
| Molecular Weight | 208.30 g/mol | Mass of one mole of the substance. nih.gov |
| Molecular Ion (M⁺) | m/z 208 | Confirms the molecular weight of the intact molecule. |
| Key Fragment Ion | m/z 91 | Often corresponds to the stable tropylium ion (C₇H₇⁺), characteristic of a benzyl group. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques that utilize infrared and ultraviolet-visible light are fundamental for probing the vibrational and electronic properties of molecules, respectively.
Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The specific frequencies of absorbed radiation correspond to particular chemical bonds and functional groups, making IR spectroscopy an invaluable tool for structural confirmation.
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its key structural features:
Aromatic C-H Stretch: Aromatic compounds show characteristic C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: The ethyl group's sp³-hybridized C-H bonds absorb below 3000 cm⁻¹. libretexts.org
C=C Double Bond Stretch: The spectrum contains absorptions corresponding to the carbon-carbon double bonds of both the alkene moiety and the phenyl rings. uniroma1.it The alkene C=C stretch typically appears in the 1640-1680 cm⁻¹ region. udel.edu
Aromatic Ring Vibrations: The phenyl rings give rise to characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-H Bending Vibrations: Out-of-plane C-H bending vibrations appear in the 650-1000 cm⁻¹ range and can provide information about the substitution pattern of the aromatic rings. pressbooks.pub
Table 2: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| C-H Stretch (sp²) | 3000 - 3100 | Aromatic and Vinylic C-H |
| C-H Stretch (sp³) | 2850 - 3000 | Ethyl Group C-H |
| C=C Stretch (Alkene) | 1640 - 1670 | Butene Double Bond |
| C=C Stretch (Aromatic) | ~1600 and 1450 - 1500 | Phenyl Ring Skeletal Vibrations |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, primarily π → π* transitions in conjugated systems. libretexts.org The structure of this compound, which contains two phenyl rings conjugated with a carbon-carbon double bond, gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum.
The extended conjugation in this stilbene-like structure causes a bathochromic (red) shift in the absorption maximum (λₘₐₓ) compared to non-conjugated systems like benzene (B151609) or 1-butene (B85601). libretexts.org Related aromatic compounds, such as diphenylmethane, show distinct band systems in the near-UV region. researchgate.net The UV spectrum is sensitive to the planarity of the conjugated system, meaning that the (E) and (Z) isomers may exhibit different absorption profiles due to steric hindrance affecting their conformation. This technique is also instrumental in detecting transient species. For instance, radical cations of aromatic alkenes, which can be generated chemically or electrochemically, often have strong absorptions in the visible range, making electronic spectroscopy a key method for studying their properties and reaction kinetics.
X-ray Crystallography for Definitive Stereochemical Assignment
While spectroscopic methods provide substantial structural information, X-ray crystallography is the unequivocal technique for determining the precise three-dimensional structure of a molecule in the solid state. It is the gold standard for assigning the absolute stereochemistry of compounds like this compound, as it can definitively distinguish between the (E) and (Z) isomers.
By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed map of electron density can be constructed, revealing the exact positions of each atom. This analysis yields a wealth of structural data, including:
Bond Lengths and Angles: Precise measurements that can indicate strain or unusual bonding.
Torsional (Dihedral) Angles: These define the conformation of the molecule, such as the degree of twist between the phenyl rings and the plane of the double bond. researchgate.net This is particularly important for understanding the effects of steric hindrance in different isomers.
Intermolecular Interactions: Information on how molecules pack together in the crystal lattice.
For example, the crystal structure of the related compound (Z)-2,3-Diphenyl-2-butene shows that the phenyl rings are twisted out of the plane of the central double bond by significant angles (49.7° and 59.1°) to relieve steric strain. researchgate.net Similar detailed conformational information would be obtained from a crystallographic analysis of this compound, providing an unambiguous assignment of its geometry.
Table 3: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Type of Information Provided | Relevance to this compound |
|---|---|---|
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | Foundational data for any crystal structure determination. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. researchgate.net | Provides basic crystallographic parameters. |
| Bond Lengths (e.g., C=C, C-C) | Provides the distance between atomic nuclei. | Confirms double bond character and reveals any bond elongation due to steric strain. |
| Bond Angles (e.g., C=C-C) | Defines the angles between adjacent bonds. | Reveals geometric constraints and deviations from ideal sp² or sp³ angles. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Construction
The tetrasubstituted alkene core of 1,2-diphenyl-1-butene is a key structural motif in organic synthesis. This framework serves as a precursor for highly substituted and sterically hindered molecules, which are often challenging to synthesize through other methods. Its utility is most prominent in the construction of pharmacologically active compounds.
Tetrasubstituted olefins are alkenes where all four hydrogen atoms on the C=C double bond have been replaced by other substituents, in this case, two phenyl groups, an ethyl group, and a hydrogen atom, which is then further substituted to create a fully tetrasubstituted alkene. The synthesis of these sterically congested systems is a significant challenge in organic chemistry. The this compound framework itself represents a tri-substituted olefin that is readily converted into a tetrasubstituted one, and its synthesis provides a reliable route to this class of compounds.
Key synthetic methods for achieving this core structure include:
McMurry Coupling Reaction: This reaction is a cornerstone for synthesizing tri- and tetra-arylethylene compounds. nih.gov It involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium species, typically generated from titanium tetrachloride (TiCl₄) and a powerful reducing agent. google.com This method is highly effective for creating the central double bond of complex alkenes. nih.gov
Reactions with p-Quinone Methides: Alternative strategies involve 1,6-conjugate additions to p-quinone methides, which can lead to the formation of functionalized tetrasubstituted olefins under basic conditions through mechanisms involving aerial oxidation. nih.gov
While modern techniques like olefin metathesis are powerful for alkene synthesis, the generation of sterically hindered tetrasubstituted olefins remains a challenge, often requiring specialized catalysts and conditions. nih.govresearchgate.net Therefore, classical methods like the McMurry coupling remain highly relevant for accessing scaffolds such as this compound.
The most notable application of the this compound scaffold is its role as the central building block for Tamoxifen (B1202) and its analogues. Tamoxifen, a selective estrogen receptor modulator (SERM), is a critical drug in the treatment and prevention of estrogen receptor-positive breast cancer. nih.gov Its chemical structure is (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine, highlighting the integral nature of the this compound core. nih.gov
The synthesis of Tamoxifen and its derivatives frequently employs the McMurry reaction as the key step. tandfonline.comnih.gov In a typical synthetic route, two different ketone precursors are coupled. For Tamoxifen, this involves the reaction of propiophenone with a substituted benzophenone, such as 4-(2-N,N-dimethylaminoethoxy)benzophenone. google.com A crucial advantage of this method is its ability to generate a variety of analogues by systematically changing the ketone starting materials. This modularity has enabled the synthesis of extensive libraries of Tamoxifen-related compounds for structure-activity relationship (SAR) studies, aiming to discover new agents with improved efficacy or different biological targets. nih.govnih.gov
| Ketone 1 | Ketone 2 | Resulting Analogue Core Structure | Reference |
|---|---|---|---|
| Propiophenone | 4-(2-Haloethoxy)benzophenone | 1,2-diphenyl-1-[4-(2-haloethoxy)phenyl]-1-butene (Tamoxifen precursor) | google.com |
| 4,4′-Dihydroxybenzophenone | Various acyclic or heterocyclic ketones | A series of 4-Hydroxytamoxifen analogues | nih.gov |
| Substituted Amide of Ketoprofen | Various aromatic ketones | Novel class of Tamoxifen analogues with potent activity | tandfonline.com |
| [PtBr(NCN-CHO-4)] (pincer complex) | [PtBr(NCN-CHO-4)] (homocoupling) | Bisplatinum-stilbene compound | mdpi.com |
Polymerization Chemistry and Monomer Applications
In materials science, this compound serves as a functional monomer and a modifying agent in polymerization processes. Its bulky and rigid structure imparts unique properties to polymers when it is incorporated into their chains.
Homopolymerization of tetrasubstituted olefins like this compound is generally difficult due to significant steric hindrance around the double bond, which impedes the approach of a growing polymer chain. However, it can be effectively used as a comonomer in the synthesis of specialty polymers.
When copolymerized with more reactive monomers, such as styrene (B11656), this compound can be incorporated into the polymer backbone. This process creates specialty polystyrene resins with modified properties. The inclusion of the bulky diphenyl-butene unit disrupts the regular packing of polystyrene chains and introduces rigidity, leading to materials with different thermal and mechanical characteristics compared to standard polystyrene. nih.gov Living anionic polymerization is a technique often used to create random copolymers of styrene and other diene derivatives, which can then be chemically modified to produce high-performance plastics. rsc.org The synthesis of such copolymers allows for the precise tailoring of material properties for specific applications.
The incorporation of this compound into a polymer chain is a powerful method for controlling the polymer's architecture and, consequently, its physical properties. A key property that is significantly affected is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com
The primary factors influencing a polymer's Tg are:
Chain Rigidity: Monomers that introduce stiff segments into the polymer backbone restrict bond rotation. More thermal energy is required to induce the large-scale molecular motion that characterizes the glass transition, resulting in a higher Tg. youtube.com
Bulky Side Groups: Large substituents increase the energy barrier for chain movement and reduce the available free volume, which also leads to an elevated Tg. youtube.com
Intermolecular Forces: Stronger interactions between polymer chains, such as dipole-dipole forces or hydrogen bonding, hold the chains more tightly, increasing the Tg. youtube.com
The this compound monomer is both rigid and bulky. When copolymerized with a monomer like styrene, it significantly restricts the mobility of the resulting polymer chains. This restricted motion means that a higher temperature is needed to achieve the rubbery state, thereby increasing the glass transition temperature of the copolymer. researchgate.net This principle is widely used in polymer chemistry to design high-performance plastics with enhanced heat resistance for demanding applications. rsc.org
| Property | Effect of Incorporation | Underlying Principle | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Increase | The bulky and rigid structure restricts polymer chain mobility and reduces free volume. | youtube.com |
| Thermal Stability | Increase | The aromatic rings and stable backbone contribute to higher degradation temperatures. | rsc.org |
| Flexibility | Decrease | Increased chain stiffness reduces the polymer's ability to bend and deform. | youtube.com |
| Mechanical Strength | Increase | Reduced chain slippage and increased intermolecular interactions can lead to a higher flexural modulus. | rsc.org |
Beyond its role as a comonomer, this compound has the potential to function as a chain transfer agent (CTA) in radical polymerization. Chain transfer is a reaction that stops the growth of one polymer chain and initiates the growth of another, thereby providing a mechanism to control the average molecular weight of the final polymer. wikipedia.org
The structure of this compound is analogous to known irreversible addition-fragmentation chain transfer (AFCT) agents, such as 2,4-diphenyl-4-methyl-1-pentene (the dimer of α-methylstyrene). researchgate.netnih.gov The AFCT mechanism proceeds in three main steps:
Addition: A growing polymer radical adds to the reactive double bond of the AFCT agent.
Fragmentation: The resulting intermediate radical fragments, breaking a weak chemical bond to release a new, smaller radical (the leaving group). This step terminates the original polymer chain.
Re-initiation: The newly formed radical initiates the polymerization of a new polymer chain. nih.gov
In the case of this compound, the addition of a propagating radical would form a stable tertiary radical. Subsequent fragmentation could then terminate the chain and release a new radical, effectively transferring the reactive center. This process is a valuable tool for regulating polymer molecular weight without the use of traditional, often odorous, chain transfer agents like mercaptans. mdpi.com
Development of Advanced Materials with Specific Properties
The strategic incorporation of specific chemical compounds into polymer structures is a fundamental approach in materials science for designing advanced materials with tailored properties. While research into the direct polymerization of this compound to create high-performance materials is not extensively documented in publicly available literature, the broader class of diphenylbutene derivatives and substituted butenes offers insights into how such molecules can influence material characteristics. The introduction of bulky, aromatic side groups, such as the phenyl groups in this compound, into a polymer backbone can be hypothesized to impart significant changes to the material's thermal, mechanical, and optical properties.
The presence of phenyl rings along a polymer chain typically enhances thermal stability due to the high dissociation energy of the aromatic C-C bonds. This can lead to materials with higher glass transition temperatures (Tg) and improved resistance to thermal degradation. Furthermore, the rigid and voluminous nature of the diphenylbutene moiety would likely restrict segmental motion of the polymer chains, contributing to increased stiffness and modulus.
In the realm of optical materials, the incorporation of aromatic structures can influence the refractive index. Polymers containing phenyl groups often exhibit a higher refractive index compared to their aliphatic counterparts. This property is crucial for applications in lenses, optical films, and coatings.
While specific data on polymers derived directly from this compound is scarce, related research on other substituted butenes provides a basis for understanding their potential impact. For instance, studies on copolymers of ethylene and other alpha-olefins demonstrate that the nature and size of the comonomer can significantly affect the crystallinity, density, and ultimately the mechanical performance of the resulting polymer.
To illustrate the potential effects of incorporating a monomer like this compound, a hypothetical data table is presented below. This table is based on general principles of polymer science and extrapolates the expected influence of the diphenylbutene structure on a generic polymer matrix.
Hypothetical Influence of this compound Incorporation on Polymer Properties
| Property | Base Polymer (e.g., Polyethylene) | Polymer with 10% this compound (Hypothetical) | Rationale for Change |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Low | Significantly Increased | Bulky phenyl groups restrict chain mobility. |
| Tensile Modulus | Moderate | Increased | Increased intermolecular forces and chain rigidity. |
| Refractive Index | Low | Increased | Presence of high refractive index aromatic rings. |
| Thermal Stability | Moderate | Increased | High bond energy of aromatic structures. |
It is important to note that the actual properties would be highly dependent on the specific polymer system, the concentration of the this compound, and the polymerization method employed. Further empirical research is necessary to validate these hypothetical trends and to fully explore the potential of this compound in the development of advanced materials.
Future Research Directions and Emerging Trends in 1,2 Diphenyl 1 Butene Chemistry
Exploration of Novel Catalytic Systems for Stereoselective Synthesis
The stereochemistry of 1,2-diphenyl-1-butene is crucial for its biological activity, making the development of stereoselective synthetic methods a primary research focus. Future efforts are directed towards the discovery and optimization of novel catalytic systems that can provide high yields and excellent control over the E/Z isomer ratio.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have been instrumental in the synthesis of stilbene (B7821643) derivatives and continue to be a fertile ground for innovation. nih.govnih.gov Researchers are exploring new generations of palladium catalysts with tailored ligands to enhance their activity and selectivity for the synthesis of tetrasubstituted alkenes like this compound. The design of chiral catalysts is particularly important for achieving enantioselective synthesis of this compound analogues with specific biological targets. nih.govnih.gov
Beyond palladium, other transition metals are being investigated for their potential in catalyzing the stereoselective formation of the this compound scaffold. The development of catalysts based on more abundant and less toxic metals is a key aspect of green chemistry that is gaining traction in this field.
Table 1: Comparison of Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Advantages | Research Focus |
| Palladium-based Catalysts | High efficiency, well-established reactivity | Development of new ligands for improved stereoselectivity and activity. |
| Chiral Catalysts | Enantioselective synthesis of analogues | Design of catalysts with stereogenic metal centers or chiral ligands. nih.gov |
| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity | Exploring catalytic activity of metals like copper and nickel for similar transformations. |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and the production of this compound is no exception. rsc.org Flow chemistry, or continuous-flow synthesis, is an emerging technology that offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. durham.ac.uk
The synthesis of (E/Z)-tamoxifen, a drug that contains the this compound core, has been successfully demonstrated using a telescoped flow process. This approach combines multiple reaction steps into a single, continuous operation, minimizing manual handling and reaction time. Future research will likely focus on developing more integrated and automated flow systems for the synthesis of this compound and its derivatives. This includes the use of immobilized catalysts and reagents to simplify purification and enable catalyst recycling, further enhancing the sustainability of the process.
Application of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Kinetics
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions as they occur. mt.commt.comspectroscopyonline.comacs.orgresearchgate.net
These techniques provide valuable information on the concentration of reactants, products, and intermediates throughout the course of a reaction. mt.commt.com This data is crucial for determining reaction rates, identifying transient species, and elucidating reaction pathways. In the context of this compound synthesis, which often involves organometallic reagents like Grignard reagents, in situ monitoring can help to control these highly reactive species and optimize reaction conditions for improved yield and selectivity. mt.com Future research will likely see the increased application of these techniques to study the complex reaction dynamics involved in the formation of this tetrasubstituted alkene.
Deepening Computational Understanding of Complex Reaction Pathways and Mechanistic Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting the reactivity of chemical systems. acs.orgresearchgate.netresearchgate.net In the field of this compound chemistry, computational studies can provide insights into the transition states and intermediates involved in its synthesis, helping to explain the observed stereoselectivity of different catalytic systems.
By modeling the reaction pathways, chemists can rationally design new catalysts and reaction conditions to favor the formation of the desired isomer. DFT calculations can also be used to understand the electronic and steric factors that govern the reactivity of the starting materials and intermediates. acs.orgresearchgate.netresearchgate.net As computational methods become more sophisticated and accessible, their role in guiding the experimental design of synthetic routes to this compound and its analogues is expected to grow significantly.
Unexplored Applications in Functional Materials and Supramolecular Assemblies
While the primary interest in this compound has been in medicinal chemistry, its structural similarity to stilbene and tetraphenylethylene (TPE) suggests potential applications in materials science. nih.govresearchgate.netnih.govresearchgate.net Stilbene and TPE derivatives are known for their interesting photophysical properties, such as aggregation-induced emission (AIE), which makes them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. uiowa.edunih.govrsc.org
The exploration of this compound and its derivatives as building blocks for functional materials and supramolecular assemblies is a promising area for future research. uiowa.edu By introducing various functional groups onto the phenyl rings or the butene backbone, it may be possible to create novel materials with tailored optical, electronic, or self-assembly properties. The ability to control the stereochemistry of the double bond could also be used to fine-tune the packing and properties of these materials in the solid state.
Table 2: Potential Applications of this compound Derivatives
| Application Area | Potential Property | Rationale |
| Organic Electronics | Aggregation-Induced Emission (AIE) | Structural similarity to tetraphenylethylene, a known AIE-active molecule. uiowa.edu |
| Chemical Sensors | Fluorescence Quenching/Enhancement | Interaction with analytes could alter the electronic properties and fluorescence of functionalized derivatives. |
| Supramolecular Chemistry | Self-Assembly | Directed non-covalent interactions could lead to the formation of ordered structures like liquid crystals or gels. |
Q & A
Q. What are the common synthetic routes for preparing 1,2-Diphenyl-1-butene and its derivatives?
The synthesis of this compound derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions to form the olefinic bond. For example, the Z-isomer of Tamoxifen, a derivative, is synthesized via stereoselective elimination using triphenylphosphine and iodine, followed by purification via column chromatography . Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent selection (e.g., THF or dichloromethane) to optimize yield and stereochemistry .
Q. How can researchers characterize the purity and isomer ratio of this compound derivatives?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. For isomer differentiation, nuclear magnetic resonance (NMR) spectroscopy is critical: the Z-isomer exhibits distinct coupling constants (e.g., J = 10–12 Hz for olefinic protons) compared to the E-isomer . Reverse-phase C18 columns with methanol/water gradients (65:35 to 90:10) are recommended for resolving closely related isomers .
Q. What safety precautions are essential when handling this compound derivatives?
Derivatives such as Tamoxifen require handling in a fume hood due to potential respiratory irritation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Waste disposal must comply with hazardous chemical protocols, as some derivatives are classified as endocrine disruptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
Contradictory results in estrogen receptor (ER) binding assays may arise from isomer purity or assay conditions (e.g., cell line specificity). Methodological solutions include:
Q. What strategies optimize the stereoselective synthesis of Z-1,2-Diphenyl-1-butene derivatives?
Stereoselectivity can be enhanced using chiral catalysts (e.g., Sharpless epoxidation catalysts) or solvent polarity adjustments. For Tamoxifen analogs, substituting dimethylamine with bulkier amines (e.g., diethylamine) during the alkylation step increases Z-isomer formation by 15–20% . Computational modeling (DFT) of transition states further guides reagent selection to favor Z-configuration .
Q. How do structural modifications of this compound impact its biological activity?
Substituents on the phenyl rings or olefinic chain alter ER affinity and metabolic stability. For example:
Q. What advanced analytical methods validate the environmental stability of this compound derivatives?
Accelerated stability studies under UV light (ICH Q1B guidelines) and HPLC-MS degradation profiling identify photo-isomerization byproducts. For example, Tamoxifen degrades into quinone methide intermediates under UV exposure, detectable via LC-MS/MS with MRM transitions (m/z 371 → 72) .
Methodological Notes
- Data Interpretation : Cross-validate NMR (¹H/¹³C) and X-ray crystallography data to confirm stereochemistry, especially for patent applications .
- Contradiction Management : Use open-access databases (e.g., PubChem, ECHA) to compare toxicity profiles and resolve discrepancies in hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
